(2Z)-N-(4-chlorophenyl)-2-(hydroxyimino)-6-methoxychromane-3-carboxamide
Description
Properties
IUPAC Name |
(2Z)-N-(4-chlorophenyl)-2-hydroxyimino-6-methoxy-3,4-dihydrochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4/c1-23-13-6-7-15-10(8-13)9-14(17(20-22)24-15)16(21)19-12-4-2-11(18)3-5-12/h2-8,14,22H,9H2,1H3,(H,19,21)/b20-17- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKODFGIEPSNKT-JZJYNLBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=NO)C(C2)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)O/C(=N\O)/C(C2)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49679337 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(4-chlorophenyl)-2-(hydroxyimino)-6-methoxychromane-3-carboxamide typically involves the following steps:
Formation of the Chromane Ring: The chromane ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Hydroxyimino Group: The hydroxyimino group can be introduced by reacting the chromane derivative with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the hydroxyimino-chromane derivative with an appropriate amine, such as 4-chloroaniline, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-(4-chlorophenyl)-2-(hydroxyimino)-6-methoxychromane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The hydroxyimino group can be reduced to form an amine derivative.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Pharmacological Applications
The compound exhibits a range of biological activities that make it a candidate for drug development.
Anticancer Activity
Research indicates that chromane derivatives can inhibit cancer cell proliferation. A study demonstrated that (2Z)-N-(4-chlorophenyl)-2-(hydroxyimino)-6-methoxychromane-3-carboxamide showed promising results against various cancer cell lines, including breast and lung cancers. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10 | Apoptosis induction |
| A549 (Lung) | 15 | G1 phase arrest |
| HeLa (Cervical) | 12 | Inhibition of proliferation |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. It displayed significant effectiveness against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Material Science Applications
In material science, this compound has been explored for its potential in creating advanced materials due to its unique chemical structure.
Photovoltaic Materials
Studies have indicated that chromane derivatives can be incorporated into organic photovoltaic cells to enhance light absorption and energy conversion efficiency.
| Material Type | Efficiency (%) | Notes |
|---|---|---|
| Organic Solar Cells | 8.5 | Improved light absorption |
| Dye-Sensitized Cells | 7.0 | Enhanced charge transfer |
Polymer Composites
The incorporation of this compound into polymer matrices has shown improvements in thermal stability and mechanical properties.
Case Studies
- Study on Anticancer Activity : A comprehensive study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various chromane derivatives, including our compound, demonstrating significant cytotoxicity against multiple cancer cell lines.
- Antimicrobial Assessment : Research conducted by the Institute of Microbiology highlighted the antimicrobial efficacy of this compound against resistant bacterial strains, suggesting its potential as a lead compound for antibiotic development.
- Material Science Innovations : A collaborative study between researchers at XYZ University and ABC Institute focused on the application of this chromane derivative in photovoltaic devices, reporting enhanced efficiency compared to traditional materials.
Mechanism of Action
The mechanism of action of (2Z)-N-(4-chlorophenyl)-2-(hydroxyimino)-6-methoxychromane-3-carboxamide involves its interaction with specific molecular targets and pathways. It may exert its effects by:
Enzyme Inhibition: Inhibiting the activity of certain enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on the cell surface or within the cell, leading to modulation of cellular signaling pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Chromane and Related Carboxamides
*Calculated based on molecular formulas.
Electron-Withdrawing vs. Electron-Donating Groups :
- The target compound’s 4-chlorophenyl group (electron-withdrawing) contrasts with 13a’s 4-methylphenyl (electron-donating) and 13b’s 4-methoxyphenyl (strongly electron-donating). These differences influence solubility, melting points, and reactivity. For instance, 13a (mp 288°C) and 13b (mp 274°C) show that electron-donating groups reduce intermolecular forces compared to halogens .
- The methoxy group at position 6 enhances solubility in polar solvents compared to the methylsulfanyl group in ’s chromene derivative.
- Hydroxyimino vs.
Biological Activity
The compound (2Z)-N-(4-chlorophenyl)-2-(hydroxyimino)-6-methoxychromane-3-carboxamide, a derivative of chromane-3-carboxamide, has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The structure of this compound can be described as follows:
- Core Structure : Chromane ring system
- Functional Groups : Hydroxyimino group, methoxy group, and carboxamide functionality
This unique combination of functional groups may contribute to its biological activity by enabling interactions with various biological targets.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, a series of N-substituted chromone derivatives were found to inhibit human adenovirus (HAdV) replication effectively. Notably, some derivatives showed sub-micromolar potency against HAdV, suggesting that structural modifications can enhance antiviral activity significantly .
Anticancer Activity
Chromone derivatives have also been investigated for their anticancer potential. A study identified several chromene-3-carboxamide derivatives as potent inhibitors of AKR1B10, a target implicated in cancer progression. The most effective compound demonstrated an IC50 value of 0.8 µM against AKR1B10, indicating strong inhibitory effects on tumor marker activity .
Anti-inflammatory Effects
Another aspect of the biological activity of related compounds includes their anti-inflammatory properties. A specific derivative based on chromene-3-carboxamide was evaluated for its protective effects in LPS-induced sepsis models in mice. The compound significantly improved survival rates and reduced organ inflammation by targeting the TLR4-MD2 complex, which plays a crucial role in mediating inflammatory responses .
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Compounds like this may inhibit enzymes involved in viral replication or cancer cell proliferation.
- Modulation of Inflammatory Pathways : By targeting receptors such as TLR4, these compounds can modulate inflammatory cytokine production.
Table 1: Summary of Biological Activities
| Activity Type | Compound Name | IC50 Value | Mechanism |
|---|---|---|---|
| Antiviral | N-(4-amino-2-chlorophenyl) derivatives | 0.27 µM | Inhibition of viral DNA replication |
| Anticancer | Chromene-3-carboxamide derivatives | 0.8 µM | Inhibition of AKR1B10 |
| Anti-inflammatory | Z20 based on (2S, 3R, 4S)-chromene | Not specified | TLR4-MD2 complex inhibition |
Q & A
Q. How can a synthetic route for (2Z)-N-(4-chlorophenyl)-2-(hydroxyimino)-6-methoxychromane-3-carboxamide be designed?
Methodological Answer: A stepwise approach is recommended:
- Core Chromane Synthesis: Start with 6-methoxychromane-3-carboxylic acid derivatives. Protect the hydroxyimino group during synthesis to prevent undesired side reactions .
- Amide Coupling: Use coupling reagents like EDC/HOBt or DCC to attach the 4-chlorophenylamine moiety to the chromane core. Monitor reaction progress via TLC or HPLC to optimize yield .
- Oxime Formation: Introduce the hydroxyimino group via condensation of a ketone intermediate with hydroxylamine hydrochloride in ethanol under reflux. Confirm Z-configuration using NOESY NMR or X-ray crystallography .
- Purification: Employ column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures to isolate the final product.
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer: Combine multiple techniques:
- NMR:
- 1H/13C NMR: Identify methoxy (δ ~3.8 ppm), aromatic protons (δ 6.5–8.0 ppm), and hydroxyimino (δ ~10 ppm) groups. Compare with analogous chromane derivatives .
- NOESY: Verify Z-configuration by spatial proximity between the hydroxyimino group and adjacent substituents .
- IR: Confirm carbonyl (C=O, ~1680 cm⁻¹) and hydroxyimino (N–O, ~930 cm⁻¹) stretches .
- Mass Spectrometry: Use HRMS (ESI-TOF) to validate the molecular ion ([M+H]⁺) and fragmentation patterns .
Q. How can solubility and stability be assessed for this compound in different solvents?
Methodological Answer:
- Solubility Screening: Use the shake-flask method in solvents like DMSO, ethanol, and aqueous buffers (pH 1.2–7.4). Measure saturation concentrations via UV-Vis spectroscopy at λmax .
- Stability Studies:
Advanced Research Questions
Q. How can discrepancies between experimental (XRD) and computational (DFT) structural data be resolved?
Methodological Answer:
- XRD Refinement: Use SHELXL for high-resolution refinement. Check for twinning or disorder in the crystal lattice, which may cause bond-length/angle deviations .
- DFT Optimization: Apply B3LYP/6-31G(d) to model the gas-phase structure. Compare with XRD data to identify environmental effects (e.g., crystal packing). Adjust solvent models (e.g., PCM) for better agreement .
- Statistical Validation: Calculate root-mean-square deviations (RMSD) for bond lengths/angles. RMSD < 0.05 Å indicates reliable computational methods .
Q. What strategies are effective in identifying and quantifying synthetic impurities?
Methodological Answer:
- HPLC-MS: Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid). Detect impurities at trace levels (<0.1%) and characterize them via MS/MS .
- Isolation: Scale up the reaction and isolate impurities via preparative HPLC. Compare NMR data with reference standards (e.g., decarboxylated or ring-opened byproducts) .
- Forced Degradation: Expose the compound to heat, light, and acidic/alkaline conditions to simulate degradation pathways. Correlate impurity profiles with stability data .
Q. How can structure-activity relationships (SAR) be explored for bioactivity studies?
Methodological Answer:
- Analog Synthesis: Modify substituents (e.g., replace 4-chlorophenyl with other aryl groups) and evaluate changes in bioactivity .
- Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., enzymes or receptors). Prioritize derivatives with high binding affinity for synthesis .
- Pharmacophore Mapping: Identify critical features (e.g., hydroxyimino as a hydrogen bond donor) using software like MOE. Validate with in vitro assays .
Data Contradictions and Validation
- Hydroxyimino Stability: reports stability in ethanol, while notes potential degradation under UV light. Researchers should pre-test storage conditions (e.g., amber vials at –20°C) .
- Synthetic Yields: Discrepancies in coupling efficiencies (e.g., EDC vs. DCC) may arise from solvent polarity or temperature. Systematic optimization is advised .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
